molecular formula C10H14N2O2 B2766220 ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 174198-29-9

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B2766220
CAS No.: 174198-29-9
M. Wt: 194.234
InChI Key: HESKTUHERVMQMI-UHFFFAOYSA-N
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Safety and Hazards

As with any chemical, proper handling and storage precautions are essential. It is classified as a combustible solid (Storage Class Code 11) and has no applicable flash point .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with hydrazine hydrate to form the intermediate, which is then esterified with ethyl chloroformate . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other similar compounds in the indazole family:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting properties .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESKTUHERVMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4492-02-8
Record name ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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